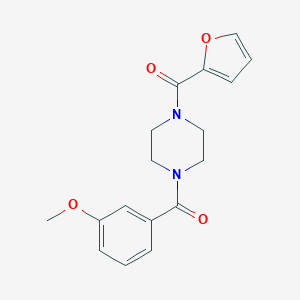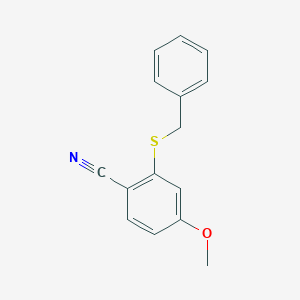
Benzonitrile, 2-benzylthio-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-benzylthio-4-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a yellowish liquid that is soluble in organic solvents and has a distinct odor.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-benzylthio-4-methoxy- has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity, making it a potential candidate for the development of new cancer therapies. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, benzonitrile, 2-benzylthio-4-methoxy- has been used as a building block for the synthesis of other compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell death in cancer cells through the activation of apoptosis.
Biochemical and Physiological Effects:
Benzonitrile, 2-benzylthio-4-methoxy- has been shown to exhibit both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antioxidant and anti-inflammatory properties. In addition, it has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzonitrile, 2-benzylthio-4-methoxy- in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments. In addition, the synthesis method for benzonitrile, 2-benzylthio-4-methoxy- can be complex and time-consuming, which may limit its availability for certain research projects.
Zukünftige Richtungen
There are several future directions for the research and development of benzonitrile, 2-benzylthio-4-methoxy-. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- and its potential side effects.
Synthesemethoden
Benzonitrile, 2-benzylthio-4-methoxy- can be synthesized through a multi-step process that involves the reaction of 2-methylthiophenol with benzyl chloride, followed by the reaction of the resulting product with sodium methoxide and benzonitrile. The final product is then purified through distillation or recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
Eigenschaften
Produktname |
Benzonitrile, 2-benzylthio-4-methoxy- |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
InChI-Schlüssel |
XKORWKDFERVRPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
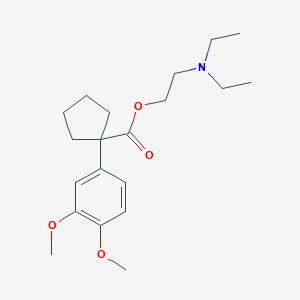
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
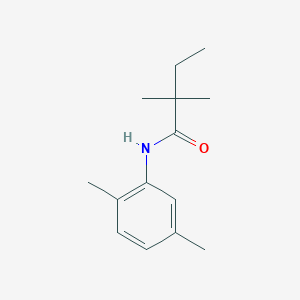
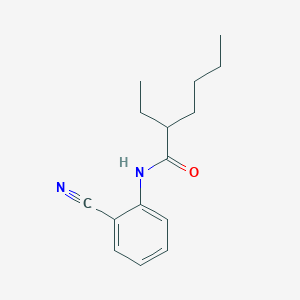
![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)
